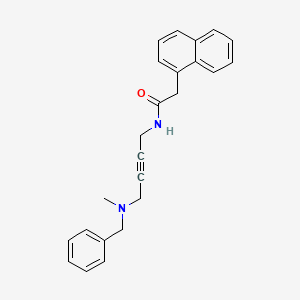![molecular formula C16H19BrO4 B2642828 (2E)-3-[3-Bromo-4-(cyclopentyloxy)-5-ethoxyphenyl]acrylic acid CAS No. 937599-38-7](/img/structure/B2642828.png)
(2E)-3-[3-Bromo-4-(cyclopentyloxy)-5-ethoxyphenyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[3-Bromo-4-(cyclopentyloxy)-5-ethoxyphenyl]acrylic acid is an organic compound characterized by its unique structure, which includes a bromine atom, a cyclopentyloxy group, and an ethoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-Bromo-4-(cyclopentyloxy)-5-ethoxyphenyl]acrylic acid typically involves a multi-step process. One common method starts with the bromination of 4-(cyclopentyloxy)-5-ethoxyphenol to introduce the bromine atom. This is followed by the formation of the acrylic acid moiety through a Heck reaction, where the brominated phenol is coupled with acrylic acid under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-[3-Bromo-4-(cyclopentyloxy)-5-ethoxyphenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol or aldehyde.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide and a polar aprotic solvent such as dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
(2E)-3-[3-Bromo-4-(cyclopentyloxy)-5-ethoxyphenyl]acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of (2E)-3-[3-Bromo-4-(cyclopentyloxy)-5-ethoxyphenyl]acrylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-[3-Bromo-4-(methoxy)-5-ethoxyphenyl]acrylic acid: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
(2E)-3-[3-Bromo-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
(2E)-3-[3-Bromo-4-(cyclopentyloxy)-5-ethoxyphenyl]acrylic acid is unique due to the combination of its bromine atom, cyclopentyloxy group, and ethoxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
937599-38-7 |
|---|---|
Fórmula molecular |
C16H19BrO4 |
Peso molecular |
355.22 g/mol |
Nombre IUPAC |
3-(3-bromo-4-cyclopentyloxy-5-ethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H19BrO4/c1-2-20-14-10-11(7-8-15(18)19)9-13(17)16(14)21-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,18,19) |
Clave InChI |
PZEFNOLSYWMKMV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=CC(=O)O)Br)OC2CCCC2 |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=CC(=O)O)Br)OC2CCCC2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2642748.png)
![3-(4-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642749.png)

![1-Benzyl-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2642751.png)


![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2642755.png)
![ethyl N-[methyl(oxo)[4-(trifluoromethyl)pyrrolidin-3-yl]-lambda6-sulfanylidene]carbamate](/img/structure/B2642758.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2642759.png)

![6,7-dimethyl2-oxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2642764.png)
![2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2642766.png)
![N-(4-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2642768.png)
